Cas no 36404-30-5 (3,4-Dichloroanisole)
3,4-Dichloroanisole Chemical and Physical Properties
Names and Identifiers
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- 1,2-Dichloro-4-methoxybenzene
- 3,4-Dichloroanisole
- Benzene, 1,2-dichloro-4-methoxy-
- 3,4-DICHLOROMETHOXYBENZENE
- VISJRVXHPNMYRH-UHFFFAOYSA-N
- 1,2-DICHLORO-4-METHYXYBENZENE
- 3,4-Dichloroanizole
- PubChem3683
- 4,5-dichlorophenyl methyl ether
- 1,2-Dichloro-4-methoxy-benzene
- 3,4-Dichlorophenol, methyl ether
- Benzene, 1,2-dichloro-4-methoxy
- 4618AB
- AS04197
- AS028
- AS-59716
- CS-0150497
- DTXSID60189926
- MFCD00070785
- SY235910
- 1,2-dichloro-4-methoxy-benzene;3,4-Dichloroanisole
- FT-0614223
- SCHEMBL13322153
- NS00030033
- A823229
- AKOS015890130
- SCHEMBL1145316
- EN300-7057467
- 36404-30-5
-
- MDL: MFCD00070785
- Inchi: 1S/C7H6Cl2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
- InChI Key: VISJRVXHPNMYRH-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)OC)Cl
- BRN: 775080
Computed Properties
- Exact Mass: 175.98000
- Monoisotopic Mass: 175.97957
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: liquid
- Density: 1,33 g/cm3
- Melting Point: -8--7°C
- Boiling Point: 200-204°C
- Flash Point: 200-204°C
- Refractive Index: 1.556-1.558
- PSA: 9.23000
- LogP: 3.00200
- Solubility: Insoluble
3,4-Dichloroanisole Security Information
- Hazard Category Code: 36/37/38-20/22
- Safety Instruction: S37/39-S26-S23
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
3,4-Dichloroanisole Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3,4-Dichloroanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38755-1g |
3,4-Dichloroanisole |
36404-30-5 | 98% | 1g |
¥24.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38755-5g |
3,4-Dichloroanisole |
36404-30-5 | 98% | 5g |
¥30.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38755-500g |
3,4-Dichloroanisole |
36404-30-5 | 98% | 500g |
¥2806.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38755-25g |
3,4-Dichloroanisole |
36404-30-5 | 98% | 25g |
¥141.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38755-100g |
3,4-Dichloroanisole |
36404-30-5 | 98% | 100g |
¥562.0 | 2024-07-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D895832-100g |
3,4-Dichloroanisole |
36404-30-5 | 98% | 100g |
1,398.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OT182-1g |
3,4-Dichloroanisole |
36404-30-5 | 98% | 1g |
123CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OT182-200mg |
3,4-Dichloroanisole |
36404-30-5 | 98% | 200mg |
57CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OT182-5g |
3,4-Dichloroanisole |
36404-30-5 | 98% | 5g |
117.0CNY | 2021-07-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD81733-1g |
3,4-Dichloroanisole |
36404-30-5 | 98% | 1g |
¥25.0 | 2024-04-18 |
3,4-Dichloroanisole Suppliers
3,4-Dichloroanisole Related Literature
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Mélanie Platon,Julien Roger,Sylviane Royer,Jean-Cyrille Hierso Catal. Sci. Technol. 2014 4 2072
Additional information on 3,4-Dichloroanisole
Professional Introduction to 3,4-Dichloroanisole (CAS No. 36404-30-5)
3,4-Dichloroanisole, with the chemical formula C₇H₅Cl₂O and CAS number 36404-30-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This chlorinated derivative of anisole exhibits unique structural and chemical properties that make it valuable in various industrial and scientific applications. The presence of two chlorine atoms at the 3rd and 4th positions on the benzene ring imparts distinct reactivity and functionality, which has been extensively studied in recent years.
The compound's molecular structure allows for diverse chemical transformations, making it a versatile intermediate in synthesizing more complex molecules. In particular, its aromatic ring system combined with electron-withdrawing chlorine substituents enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are pivotal in modern drug discovery and material science. These reactions facilitate the formation of carbon-carbon bonds, enabling the construction of intricate molecular architectures essential for pharmaceuticals and advanced materials.
Recent advancements in synthetic methodologies have highlighted the role of 3,4-Dichloroanisole in developing novel heterocyclic compounds. Researchers have leveraged its reactivity to create derivatives with enhanced biological activity. For instance, studies have demonstrated its potential in generating substituted phenols and pyrazoles, which are known for their pharmacological properties. The introduction of chlorine atoms at specific positions influences electronic distribution, affecting both the reactivity and the biological profile of the resulting compounds.
In pharmaceutical applications, 3,4-Dichloroanisole serves as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its structural motif is frequently incorporated into molecules targeting neurological disorders, infectious diseases, and inflammatory conditions. The dichloro substitution pattern enhances binding affinity to biological targets by optimizing hydrophobic interactions and dipole moments. This has led to the exploration of its derivatives as potential inhibitors of enzymes like kinases and phosphodiesterases, which play critical roles in disease pathways.
The compound's significance extends beyond pharmaceuticals into agrochemicals and specialty chemicals. In agrochemical research, derivatives of 3,4-Dichloroanisole have been investigated for their herbicidal and pesticidal properties. The chlorine atoms facilitate interactions with biological systems, leading to potent effects on unwanted vegetation and pests while maintaining selectivity. Such applications underscore the compound's versatility as a building block in developing environmentally sustainable solutions.
From a material science perspective, 3,4-Dichloroanisole contributes to the development of advanced polymers and liquid crystals. Its aromatic structure allows for integration into conjugated systems, improving electrical conductivity and optical properties. Researchers have explored its incorporation into organic semiconductors and light-emitting diodes (OLEDs), where precise control over molecular arrangement is crucial for device performance. These innovations highlight the compound's role in next-generation electronic materials.
The synthesis of 3,4-Dichloroanisole itself has seen significant refinements in recent years. Catalytic methods have been developed to improve yield and selectivity while reducing environmental impact. For example, palladium-catalyzed chlorination strategies offer a more efficient route compared to traditional methods involving harsh reagents. Such advancements align with global efforts to promote green chemistry principles, ensuring sustainable production processes for valuable intermediates like this one.
Electrochemical approaches have also gained traction in the synthesis of 3,4-Dichloroanisole, providing an alternative to conventional thermal methods. These techniques enable milder reaction conditions and often result in higher atom economy. The ability to produce this compound with minimal waste is particularly attractive for industrial-scale applications where cost-effectiveness and sustainability are paramount considerations.
The compound's behavior under various conditions has been thoroughly characterized through spectroscopic techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses provide critical insights into its structure-function relationships, aiding researchers in designing modified derivatives with tailored properties. Computational chemistry methods further complement experimental data by predicting reaction outcomes and optimizing synthetic routes before experimental validation.
In conclusion, 3,4-Dichloroanisole (CAS No.36404-30-5) represents a cornerstone compound in modern chemical synthesis with far-reaching implications across multiple industries. Its unique structural features enable diverse applications from drug development to advanced materials manufacturing while maintaining compatibility with evolving green chemistry practices. As research continues to uncover new methodologies for its production and utilization, this compound will undoubtedly remain at the forefront of scientific innovation.
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